Acetophenone, 2-(1-imidazolyl)-2'-(phenylthio)-
Description
The compound Acetophenone, 2-(1-imidazolyl)-2'-(phenylthio)- (CAS: 21547-79-5) is an acetophenone derivative featuring an imidazole ring and a phenylthio group as substituents. Its molecular formula is C₁₅H₁₂N₂OS, with a molecular weight of 268.34 g/mol . Structurally, the acetophenone backbone is modified at the 2-position by a 1H-imidazol-2-ylthio group and at the 2'-position by a phenylthio moiety. This dual substitution introduces unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
CAS No. |
73932-17-9 |
|---|---|
Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(2-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C17H14N2OS/c20-16(12-19-11-10-18-13-19)15-8-4-5-9-17(15)21-14-6-2-1-3-7-14/h1-11,13H,12H2 |
InChI Key |
QTAUPHSZDMPWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)CN3C=CN=C3 |
Origin of Product |
United States |
Biological Activity
Acetophenone, 2-(1-imidazolyl)-2'-(phenylthio)-, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features an imidazole ring, which is known for its biological significance, particularly in drug design and development. The following sections will explore its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 2-(1-imidazolyl)-2'-(phenylthio)acetophenone typically involves the reaction of acetophenone with an imidazole derivative. This can be achieved through various methods, including:
- Condensation Reactions : Utilizing imidazole and acetophenone under controlled conditions to form the desired product.
- Substitution Reactions : Employing nucleophilic substitution to introduce the imidazole moiety onto the acetophenone backbone.
Antimicrobial Properties
Research indicates that acetophenone derivatives, particularly those containing imidazole groups, exhibit significant antimicrobial activity. A study reported that related compounds demonstrated effective inhibition against various fungal strains such as Candida albicans and Candida glabrata, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3c | 0.78 | C. albicans |
| 3c | 0.78 | C. glabrata |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of imidazolylacetophenones against neuroinflammation and oxidative stress. One study identified a derivative that significantly inhibited nitric oxide production with an EC₅₀ value of 0.57 μM and exhibited protective effects on neuronal cells subjected to oxidative stress .
| Activity | EC₅₀ Value (µM) |
|---|---|
| Inhibition of NO Production | 0.57 |
| Neuroprotection in PC12 Cells | 10 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory pathways .
The biological activity of acetophenone, 2-(1-imidazolyl)-2'-(phenylthio)- can be attributed to its ability to interact with various molecular targets:
- Metal Ion Binding : The imidazole ring can chelate metal ions, influencing enzyme activities.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Cellular Interactions : The phenylthio group enhances lipophilicity, promoting cellular uptake and interaction with membrane-bound receptors.
Study on Antifungal Activity
In a comparative study, several acetophenone derivatives were evaluated for their antifungal properties against multiple strains. The results indicated that modifications on the phenylthio group significantly enhanced activity against resistant strains.
Neuroprotective Research
A series of imidazolylacetophenone oxime derivatives were synthesized and tested for neuroprotective effects in models of oxidative stress. The most potent derivative exhibited significant neuroprotection without cytotoxicity at concentrations up to 10 µM .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a broader class of imidazole- and benzimidazole-containing derivatives . Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
Key Observations :
- Core Structure: The acetophenone backbone in the target compound distinguishes it from benzimidazole () or isoindoline-dione () cores.
- Substituents : The phenylthio group enhances lipophilicity compared to fluorophenyl () or carbamoyl groups ().
- Electronic Effects : The thioether (S–C) linkage in the target compound may confer redox activity, unlike the thione (C=S) group in .
Table 3: Property Comparison
Critical Insights :
- Lipophilicity : The target compound’s phenylthio group increases membrane permeability compared to polar derivatives like ethyl acetate-substituted compounds ().
- Bioactivity: While direct data for the target compound is lacking, imidazole-thioether analogs are known for antimicrobial activity due to sulfur’s electron-withdrawing effects .
Preparation Methods
Chemical Structure and Characteristics
- Molecular Formula: C13H12N2OS
- Key Functional Groups:
- Acetophenone core (aromatic ketone)
- Imidazolyl substituent at position 2
- Phenylthio substituent at position 2' (para to the ketone group)
The presence of both heterocyclic imidazole and sulfur-containing phenylthio groups imparts unique reactivity and synthetic challenges.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of acetophenone derivatives bearing imidazolyl and phenylthio substituents typically involves multi-step organic transformations, combining:
- Functionalization of the acetophenone aromatic ring (e.g., halogenation or substitution),
- Introduction of the imidazole moiety via nucleophilic substitution or coupling reactions,
- Installation of the phenylthio group through phenylthio migration or substitution reactions.
Key Preparation Routes
Synthesis via Nucleophilic Substitution of Haloacetophenone with Imidazole
One common approach involves the reaction of 4'-chloroacetophenone derivatives with imidazole to form 4'-(imidazol-1-yl)acetophenone intermediates. This reaction proceeds via nucleophilic aromatic substitution, where imidazole displaces the chlorine atom on the aromatic ring under controlled conditions (e.g., in polar aprotic solvents).
Introduction of Phenylthio Group via Phenylthio Migration
A notable method for incorporating the phenylthio substituent is through a phenylthio migration reaction . According to Otera et al. (1989), β-methoxy-γ-phenylthio ketones can be synthesized by a one-pot reaction involving enol silyl ethers and methoxy(phenylthio)methane-aldehyde adducts. This reaction is characterized by a novel migration of the phenylthio group concomitant with selective elimination of vicinal methoxy or phenylthio groups, enabling the formation of β-diketones and related derivatives.
The reaction conditions typically include:
- Use of strong bases such as butyllithium (BuLi) at low temperatures (-78°C to 0°C),
- Acylation agents like acetyl chloride or methanesulfonyl chloride,
- Lewis acids such as tin tetrachloride (SnCl4) to facilitate rearrangement and migration steps.
This methodology is significant because it allows for the selective and efficient installation of phenylthio groups adjacent to ketone functionalities, which is critical for preparing 2-(1-imidazolyl)-2'-(phenylthio)-acetophenone derivatives.
Coupling and Functional Group Transformations
Further transformations may involve coupling reactions between the imidazolyl-functionalized acetophenone and phenylthio precursors or intermediates. Controlled oxidation and substitution reactions are used to fine-tune the position and nature of substituents on the aromatic ring.
Detailed Preparation Procedure Example
Research Findings and Notes
The phenylthio migration reaction is a key innovation enabling the efficient synthesis of phenylthio-substituted acetophenones. This reaction mechanism involves a rearrangement facilitated by Lewis acids and proceeds under mild conditions with good selectivity.
The nucleophilic substitution of haloacetophenones with imidazole is well-documented and provides a reliable route for introducing the imidazolyl moiety.
The combination of these two strategies allows for modular and flexible synthesis of acetophenone derivatives with both imidazole and phenylthio groups, which are valuable intermediates in medicinal and materials chemistry.
Purification typically involves recrystallization from dichloromethane/hexane mixtures or column chromatography on silica gel, ensuring high purity of the final product.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution of 4'-chloroacetophenone with imidazole | 4'-Chloroacetophenone, Imidazole | Aromatic nucleophilic substitution | High selectivity, straightforward | Requires halogenated precursor |
| Phenylthio migration from β-methoxy-γ-phenylthio ketones | BuLi, AcCl/MsCl, SnCl4 | Lewis acid-catalyzed rearrangement | Efficient phenylthio installation | Sensitive to reaction conditions |
| Coupling and oxidation steps | Various coupling agents and oxidants | Functional group transformation | Versatile for derivative synthesis | Multi-step, requires careful control |
Q & A
Q. What spectroscopic techniques are recommended for confirming the structure of Acetophenone, 2-(1-imidazolyl)-2'-(phenylthio)-?
To confirm the molecular structure and purity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton and carbon environments, particularly the imidazole protons (δ 7.0–8.5 ppm) and thioether-linked carbons (δ 40–60 ppm).
- Infrared (IR) Spectroscopy : Detect characteristic stretches for carbonyl (C=O, ~1700 cm⁻¹) and C-S (thioether, ~650 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.
Cross-referencing with synthetic intermediates and computational predictions (e.g., DFT calculations) enhances accuracy .
Q. What are the key steps in synthesizing Acetophenone, 2-(1-imidazolyl)-2'-(phenylthio)-?
Synthesis typically involves:
Imidazole Functionalization : Introducing the imidazole moiety via nucleophilic substitution or cyclization reactions.
Thioether Formation : Coupling the phenylthio group using thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF).
Acetophenone Core Assembly : Friedel-Crafts acylation or ketone formation via oxidation of secondary alcohols.
Critical parameters include temperature control (60–100°C), anhydrous solvents (e.g., THF, DCM), and catalysts like Pd/C for cross-coupling steps .
Advanced Research Questions
Q. How does the position of the thioether group influence the compound’s biological activity?
The thioether’s position affects electronic and steric interactions with biological targets. For example:
- Meta vs. Para Substitution : Para-substituted phenylthio groups enhance electron-withdrawing effects, increasing binding affinity to enzymes like cytochrome P450.
- Steric Hindrance : Ortho-substitution may reduce activity due to spatial clashes in target pockets.
Comparative studies with analogs (e.g., 2-(phenylthio)- vs. 4-(phenylthio)- derivatives) using molecular docking and IC₅₀ assays are essential to validate these effects .
Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?
Discrepancies often arise from subtle structural variations. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematically alter substituents (e.g., fluorine, methyl groups) and measure changes in activity.
- Computational Modeling : Use molecular dynamics simulations to assess binding stability in enzyme pockets.
- Metabolic Stability Assays : Compare hepatic microsome stability to rule out pharmacokinetic differences.
For example, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic stability but reduced solubility, requiring formulation adjustments .
Q. What strategies optimize the compound’s reactivity for targeted enzyme inhibition?
To enhance enzyme inhibition:
- Electron-Withdrawing Substituents : Fluorine or nitro groups on the phenyl ring increase electrophilicity, improving covalent binding to catalytic cysteine residues.
- Hybrid Pharmacophore Design : Combine imidazole (metal-binding) and thioether (redox-modulating) motifs for multi-target inhibition.
- pH-Dependent Studies : Test activity across physiological pH ranges (4.5–7.4) to identify optimal binding conditions.
Case studies with similar imidazole-thioether compounds show IC₅₀ improvements of 2–3 orders of magnitude with these modifications .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s cytotoxicity be addressed?
Conflicting cytotoxicity data may stem from assay variability or impurity profiles. Mitigation steps:
- Purity Verification : Re-analyze batches via HPLC (>95% purity) and ICP-MS (metal contamination checks).
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hrs) across studies.
- Mechanistic Profiling : Differentiate apoptosis (caspase-3 activation) from necrosis (LDH release).
For example, impurities like residual palladium from synthesis can artificially inflate cytotoxicity readings .
Methodological Tables
Q. Table 1: Comparative Reactivity of Structural Analogs
| Compound Modification | Enzyme Inhibition IC₅₀ (μM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 0.45 | 28.5 |
| 4-Fluoro Phenyl Derivative | 5.8 ± 0.9 | 0.32 | 45.2 |
| Ortho-Thioether Derivative | 22.1 ± 3.1 | 0.67 | 18.7 |
| Data synthesized from . |
Q. Table 2: Optimal Reaction Conditions for Thioether Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes rate |
| Solvent | DMF | Enhances solubility |
| Base | K₂CO₃ | Prevents hydrolysis |
| Catalyst | None/Pd(OAc)₂ | Cross-coupling |
| Derived from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
